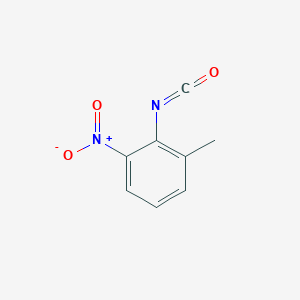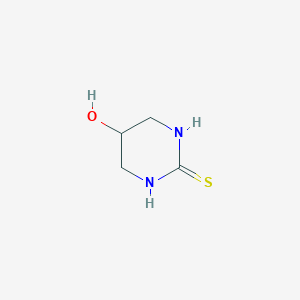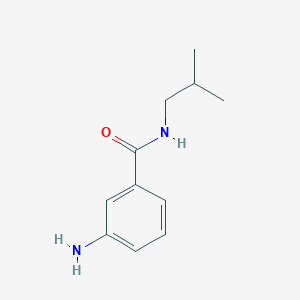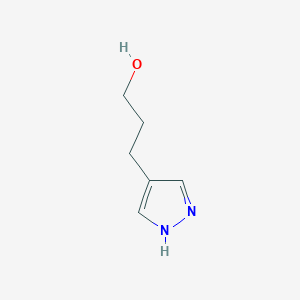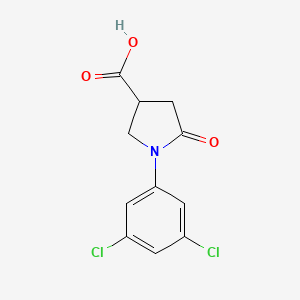
(4-Boc-Aminophenyl)Boronic Acid
概要
説明
(4-Boc-Aminophenyl)Boronic Acid, also known as 4-(tert-Butoxycarbonylamino)phenylboronic acid, is an organic compound with the molecular formula C11H16BNO4. It is a boronic acid derivative that features a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected amino group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity.
作用機序
Target of Action
Boronic acids, in general, are known to interact with diols and strong lewis bases . This interaction leads to their utility in various sensing applications .
Mode of Action
(4-Boc-Aminophenyl)Boronic Acid is a type of organoboron reagent. Organoboron reagents are used in Suzuki–Miyaura (SM) cross-coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Boronic acids are known to interfere in signaling pathways and inhibit enzymes . They are also used in the manipulation of proteins and cell delivery systems .
Pharmacokinetics
The compound’s molecular weight is 23706 , which may influence its bioavailability.
Result of Action
Boronic acids are known to interact with proteins, manipulate them, and label cells . They are also used in electrophoresis of glycated molecules and as building materials for microparticles for analytical methods .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The compound is classified as a combustible solid , indicating that it should be stored away from sources of ignition. It is also recommended to use personal protective equipment when handling this compound .
生化学分析
Biochemical Properties
(4-Boc-Aminophenyl)Boronic Acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to form reversible covalent bonds with diols, which are commonly found in carbohydrates and glycoproteins. This interaction is crucial in the development of glucose sensors and other diagnostic tools. Additionally, this compound can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity . This property is exploited in the design of enzyme inhibitors for therapeutic purposes.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and contextFor example, this compound has been shown to inhibit the activity of tyrosine kinases, which play a critical role in cell growth and differentiation . This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with diols and other Lewis bases. This interaction can modulate the activity of enzymes and receptors by altering their conformation or blocking their active sites . Additionally, this compound can act as an enzyme inhibitor by forming a covalent bond with the active site serine residue of serine proteases, thereby preventing substrate binding and catalysis . This mechanism is particularly relevant in the design of therapeutic enzyme inhibitors.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis over time, leading to the formation of its corresponding phenylboronic acid derivative . The temporal effects of this compound on cellular function have been studied in both in vitro and in vivo settings. Long-term exposure to this compound can result in sustained inhibition of enzyme activity and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to form covalent bonds with off-target proteins, leading to unintended inhibition of essential cellular functions.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit the activity of enzymes involved in carbohydrate metabolism by forming covalent bonds with their active sites . Additionally, this compound can affect metabolic flux by altering the activity of key regulatory enzymes, leading to changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments, such as the cytoplasm and nucleus . The distribution of this compound within tissues is also affected by its ability to bind to extracellular matrix components and cell surface receptors .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, through the recognition of targeting signals on its binding partners . Additionally, this compound can undergo post-translational modifications, such as phosphorylation and ubiquitination, which can influence its localization and activity within the cell .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Boc-Aminophenyl)Boronic Acid typically involves the following steps:
Nitration and Reduction: The starting material, 4-nitrophenylboronic acid, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group, yielding 4-aminophenylboronic acid.
Protection: The amino group is then protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
化学反応の分析
Types of Reactions
(4-Boc-Aminophenyl)Boronic Acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield 4-aminophenylboronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Acids: Such as hydrochloric acid, used for deprotection of the Boc group.
Major Products Formed
Biaryls: Formed through Suzuki-Miyaura coupling.
4-Aminophenylboronic Acid: Formed through deprotection of the Boc group.
科学的研究の応用
(4-Boc-Aminophenyl)Boronic Acid has a wide range of applications in scientific research:
類似化合物との比較
Similar Compounds
4-Aminophenylboronic Acid: Lacks the Boc protecting group, making it more reactive but less stable.
Phenylboronic Acid: Lacks the amino group, limiting its applications in certain synthetic routes.
Uniqueness
(4-Boc-Aminophenyl)Boronic Acid is unique due to the presence of both the boronic acid and Boc-protected amino groups. This combination provides a balance of reactivity and stability, making it a versatile reagent in organic synthesis.
特性
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO4/c1-11(2,3)17-10(14)13-9-6-4-8(5-7-9)12(15)16/h4-7,15-16H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVOLHQIEQVXGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NC(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394192 | |
| Record name | (4-Boc-Aminophenyl)Boronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380430-49-9 | |
| Record name | (4-Boc-Aminophenyl)Boronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Boc-aminophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



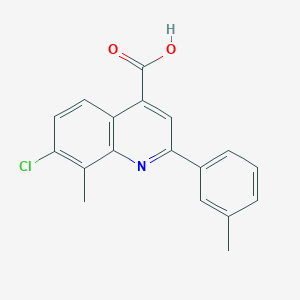
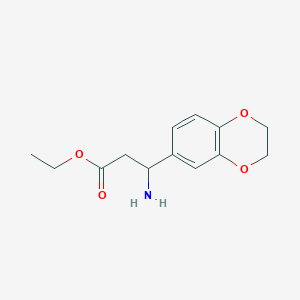


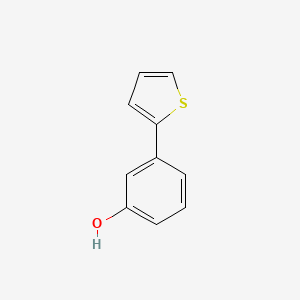
![1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propen-1-yl]-](/img/structure/B1273519.png)
![4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273520.png)
